2-amino-6-methylquinazolin-4(3H)-one - 50440-82-9

2-amino-6-methylquinazolin-4(3H)-one

Catalog Number: EVT-1707619
CAS Number: 50440-82-9
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Amino-6-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class. Quinazolinones are a class of fused heterocyclic compounds that consist of a benzene ring fused with a pyrimidine ring. [] These compounds are commonly found as structural motifs in numerous naturally occurring and synthetic compounds, particularly in medicinal chemistry. [] 2-Amino-6-methylquinazolin-4(3H)-one, with its unique structural features, serves as a valuable building block in organic synthesis and has attracted significant attention in pharmacological research for its diverse biological activities. []

Synthesis Analysis
  • Cyclization of Benzoxazinones: This is a common method for synthesizing quinazolinones. [, , , , ] For instance, 2-amino-6-methylquinazolin-4(3H)-one can be synthesized by reacting 2-methyl-4H-benzo[d][1,3]oxazin-4-one (prepared from the reaction of anthranilic acid and acetic anhydride) with hydrazine hydrate. [, , , ]

  • Reaction of 5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one: This pyrimidinone derivative can be transformed into 2-alkoxy-1H-imidazoles by treatment with oxidative metal salts in alkyl alcohols, offering an alternative route to access specific substituted quinazolinones. []

  • Multicomponent Reactions: Researchers have explored three-component reactions involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles to synthesize pyrano[3,2-c][2,1]benzothiazine 5,5-dioxide derivatives. This approach highlights the potential for developing efficient and versatile synthetic methods for quinazolinone analogs. []

  • Directed Lithiation: This method utilizes the reactivity of the 2-methyl group in 3-acylamino-2-methylquinazolin-4(3H)-ones. Lithiation with butyllithium generates a nucleophilic center at the 2-methyl group, enabling reactions with various electrophiles, such as benzophenone, methyl iodide, and phenyl isocyanate, to introduce substituents at the 2-position. This method offers regiospecific control over the substitution pattern in quinazolinone derivatives. []

Molecular Structure Analysis
  • N-Alkylation and N-Acylation: The primary amino group at the 2-position readily undergoes alkylation and acylation reactions, allowing the introduction of diverse substituents onto the quinazolinone core. [, ]

  • Condensation Reactions: The amino group can react with aldehydes to form Schiff bases, which are valuable intermediates for synthesizing various heterocyclic compounds. [, , ]

  • Heterocycle Formation: 2-amino-6-methylquinazolin-4(3H)-one serves as a versatile precursor for synthesizing other heterocyclic systems, such as thiadiazoles, oxadiazoles, triazoles, and pyrimidopyrimidines. [, , , , ] These reactions often involve the nucleophilic attack of the amino group on electrophilic centers, followed by ring closure. []

  • Metal Complexation: The nitrogen atoms in the quinazolinone ring can coordinate with metal ions, forming metal complexes. [] These complexes have shown enhanced biological activities compared to the free ligands. []

Mechanism of Action
  • Enzyme Inhibition: Quinazolinones are known to interact with various enzymes, such as dihydrofolate reductase (DHFR), [] thymidylate synthase, [, ] and enoyl acyl carrier protein reductase (InhA). [] The inhibition of these enzymes disrupts essential metabolic pathways, leading to the desired biological effect. [, , , ]

  • DNA Interaction: Some quinazolinone derivatives exhibit DNA binding affinity, suggesting a potential mechanism involving interference with DNA replication and/or transcription. [, ]

  • Receptor Binding: The diverse substitution patterns achievable in quinazolinones allow for fine-tuning of their pharmacological properties, enabling interaction with specific receptors in biological systems. []

Physical and Chemical Properties Analysis
  • Solubility: Quinazolinones are typically poorly soluble in water but dissolve in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). []

  • Stability: Quinazolinones are generally stable compounds, resistant to air and moisture. []

  • Melting Point: Melting points of quinazolinone derivatives vary depending on the specific substitution pattern but are typically high due to their planar, conjugated structures. []

Applications
  • Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activities of quinazolinones. [, , , , , ] These compounds have shown efficacy against a broad spectrum of bacterial and fungal strains, including drug-resistant pathogens. [, , ] The development of quinazolinone-based antibiotics is a promising area of research, particularly with the emergence of multidrug-resistant bacteria. [, , ]

  • Anticancer Agents: Quinazolinones have emerged as promising scaffolds for developing anticancer drugs due to their ability to inhibit key enzymes involved in cell proliferation, such as DHFR and thymidylate synthase. [, , ] Research has shown that some quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential as antitumor agents. [, ]

  • Anti-inflammatory Agents: Studies have demonstrated the anti-inflammatory activity of certain quinazolinone derivatives. [, , ] These compounds can modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases. [, ]

  • Antidiabetic Agents: Some quinazolinone derivatives have shown promising results in inhibiting non-enzymatic glycosylation of haemoglobin, suggesting their potential as antidiabetic agents. []

  • Other Applications: Quinazolinones have also been explored for their potential in other therapeutic areas, such as anti-hypertensive, anticonvulsant, and antiviral agents. [, , ]

(R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one (BH4)

  • Compound Description: (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one, also known as BH4, is a naturally occurring coenzyme and acts as a pharmacological chaperone for aromatic amino acid hydroxylases []. It demonstrates chaperone effects by increasing the thermal stability of both mutant and wild-type tryptophan hydroxylase 2 (TPH2) molecules in vitro [].
  • Relevance: While not a quinazolinone derivative, BH4 exhibits a chaperone effect on the enzyme tryptophan hydroxylase 2 (TPH2), which is involved in the synthesis of serotonin []. This connection to enzymatic activity within a biological pathway relevant to neurological processes, a field where quinazolinone derivatives are often investigated, makes BH4 indirectly related to 2-amino-6-methylquinazolin-4(3H)-one in a broader research context.

5, 6-difluoro-2-Methyl-4H-benzo (d) (1, 3)-Oxazin-4-one

  • Compound Description: This compound serves as a precursor in the synthesis of 3-amino-5,6-difluoro-2-methylquinzolin-4(3H)-one, and is produced through the condensation reaction of Methyl-2-amino-5,6-diflorobenzoate with acetic anhydride [].
  • Relevance: This benzoxazinone derivative is a direct precursor to a difluorinated analogue of 2-amino-6-methylquinazolin-4(3H)-one. The shared synthetic pathway and close structural similarity highlight the connection [].

3-Amino-5,6-difluoro-2-Mehtyl-quinzolin 4(3H)-One

  • Compound Description: Synthesized from 5, 6-difluoro-2-Methyl-4H-benzo (d) (1, 3)-Oxazin-4-one by reaction with hydrazine hydrate, this compound exhibits anti-inflammatory activity [].
  • Relevance: This compound is a difluorinated analogue of 2-amino-6-methylquinazolin-4(3H)-one, differing in the presence of fluorine atoms on the benzene ring. This makes it a closely related structure with potential for comparative analysis of physicochemical and biological properties [].

2-amino-6-anilino-4-methoxy-5-[(E)-4-nitrobenzylideneamino]pyrimidine

  • Compound Description: This compound is a pyrimidine derivative that forms a dimethyl sulfoxide solvate with distinct hydrogen-bonding patterns [].
  • Relevance: This compound exemplifies the broader class of pyrimidinones, highlighting the structural similarities and differences with 2-amino-6-methylquinazolin-4(3H)-one. The key difference lies in the fusion of a benzene ring to the pyrimidine core in quinazolinones, which is absent in this compound. This comparison underscores the impact of structural modifications on molecular properties and interactions [].

2-amino-6-[methyl(phenyl)amino]-5-[(E)-4-nitrobenzylideneamino]pyrimidin-4(3H)-one

  • Compound Description: Similar to the previous compound, this is also a pyrimidinone derivative, but with a distinct conformation and hydrogen-bonding pattern in its dimethyl sulfoxide solvate [].
  • Relevance: As a pyrimidinone derivative, this compound emphasizes the structural similarities and differences with 2-amino-6-methylquinazolin-4(3H)-one. The key difference again lies in the absence of the benzene ring fusion present in quinazolinones. This comparison highlights the influence of structural variations on molecular packing and intermolecular interactions [].

2-amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This group of compounds represents a series of thieno[2,3-d]pyrimidine derivatives designed and synthesized as potential dihydrofolate reductase (DHFR) inhibitors. They were evaluated for activity against DHFR from Pneumocystis carinii (pc), Toxoplasma gondii (tg), and Mycobacterium avium (ma) [].
  • Relevance: This series of compounds shares the core pyrimidinone structure with 2-amino-6-methylquinazolin-4(3H)-one, but with a thiophene ring replacing the benzene ring. This modification alters the electronic properties and potential for interactions with biological targets, making them relevant for exploring structure-activity relationships [].

3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-ones

  • Compound Description: This compound is a chlorinated derivative of 2-amino-2-methylquinazolin-4(3H)-one, distinguished by a chlorine atom on the benzene ring [, ].
  • Relevance: This compound is a close structural analogue of 2-amino-6-methylquinazolin-4(3H)-one. Studying its electron impact ionization mass spectra and comparing it to the non-chlorinated counterpart can provide insights into the influence of the chlorine atom on fragmentation patterns and potentially on other physicochemical properties [, ].

Substituted arylidene-based quinazolin-4(3H)-one motifs

  • Compound Description: This broad group encompasses a series of quinazolin-4(3H)-one derivatives modified at the 3-amino group with various arylidene substituents. These compounds were designed as potential antimicrobial agents and were subjected to both in silico and in vitro studies [].
  • Relevance: These compounds represent a diverse group of 2-amino-6-methylquinazolin-4(3H)-one analogues, modified at the 3-amino group. Exploring their structure-activity relationships with respect to antimicrobial activity can provide insights into the impact of substituents on biological activity [].
  • Compound Description: This compound is an iodinated derivative of 2-amino-6-methylquinazolin-4(3H)-one, characterized by an iodine atom at the 6-position of the quinazolinone ring system [].
  • Relevance: The iodinated compound serves as a ligand in the synthesis of novel metal complexes []. The presence of the iodine atom could potentially alter the complexation behavior and biological activity compared to 2-amino-6-methylquinazolin-4(3H)-one, making it a relevant compound for studying the effects of halogenation on the properties of these molecules [].

3-Amino-6- Iodo-2-Methyl Quinazolin 4-(3h)-one

  • Compound Description: Synthesized from 6-Iodo-2-Methyl-4H-benzo[d]-[1,3]-Oxazin-4-one and hydrazine hydrate, this compound demonstrates significant anti-inflammatory activity in vivo, surpassing the potency of the standard drug indomethacin [, ].
  • Relevance: This iodinated analogue of 2-amino-6-methylquinazolin-4(3H)-one offers a direct comparison point for evaluating the effect of halogenation on biological activity. The enhanced anti-inflammatory activity of the iodo-derivative underscores the significance of structural modifications in drug design [, ].
  • Compound Description: This compound is a precursor in the synthesis of 3-Amino-6- Iodo-2-Methyl Quinazolin 4-(3h)-one, produced by reacting 2-amino-5-Iodomethylbenzoat with acetic anhydride [].
  • Relevance: As a direct precursor to the iodinated analogue of 2-amino-6-methylquinazolin-4(3H)-one, this benzoxazinone derivative is structurally related. Its role in the synthetic pathway provides insights into the preparation of modified quinazolinones [].

3,4-dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridplthio)-quinazolone dihydrochboride (AG337)

  • Compound Description: AG337 is a non-classical thymidylate synthase (TS) inhibitor designed to overcome resistance mechanisms associated with classical antifolates [, ]. It exhibits antitumor effects in preclinical models and has been investigated in clinical trials for cancer treatment [, ].
  • Relevance: This compound shares the core quinazolinone structure with 2-amino-6-methylquinazolin-4(3H)-one and highlights the versatility of this scaffold in medicinal chemistry. Though AG337 targets TS, its structural similarity and potent biological activity make it a relevant comparison point for understanding the potential of quinazolinone derivatives in different therapeutic areas [, ].

3-amino-2-methylquinazolin-4(3H)-one Synthones and Amides

  • Compound Description: This refers to a series of eleven 3-amino-2-methylquinazolin-4(3H)-one derivatives and their corresponding acetamide derivatives. These compounds were synthesized using a tandem microwave-assisted green process and investigated for their DNA photo-disruptive properties [].
  • Relevance: This group represents a library of compounds directly derived from 2-amino-6-methylquinazolin-4(3H)-one, modified at the 3-amino group and/or the 6-position with various substituents. This highlights the versatility of the parent structure for generating diverse analogues with potentially useful biological activities, in this case, DNA photo-disruption [].

2-mercapto-3-arylquinazolin-4(3H)-ones

  • Compound Description: This group of compounds represents a series of 2-mercapto-3-arylquinazolin-4(3H)-one derivatives synthesized as part of a larger effort to develop hybrid compounds with potential antimicrobial activities. The compounds in this series are characterized by an aryl substituent at the 3-position and a mercapto group at the 2-position of the quinazolinone ring [].
  • Relevance: These compounds, although structurally distinct from 2-amino-6-methylquinazolin-4(3H)-one due to the presence of the mercapto group and the aryl substituent at the 2- and 3-positions, respectively, still belong to the broader class of quinazolinone derivatives. This connection makes them relevant for understanding the impact of such structural modifications on biological activities and exploring the potential of these scaffolds for developing new antimicrobial agents [].

5‐substituted‐6‐acetyl‐2‐amino‐7‐methyl‐5,8‐dihydropyrido‐[2,3‐d]pyrimidin‐4(3H)‐one derivatives

  • Compound Description: This set of compounds comprises a series of 5‐substituted‐6‐acetyl‐2‐amino‐7‐methyl‐5,8‐dihydropyrido[2,3‐d]pyrimidin‐4(3H)‐one derivatives. Their activity was evaluated against Mycobacterium tuberculosis H37Rv, Mycobacterium aurum, Escherichia coli, Staphylococcus aureus, as well as human and murine macrophage cell lines. These compounds demonstrated antimycobacterial activity while exhibiting low cytotoxicity [].
  • Relevance: Although structurally different due to the presence of the pyridine ring and various substituents, these compounds share a similar scaffold and functional groups with 2-amino-6-methylquinazolin-4(3H)-one. Comparing their biological activity can contribute to a broader understanding of structure-activity relationships in heterocyclic compounds with potential antimicrobial applications [].

2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides

  • Compound Description: This group of compounds represents a series of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. Their synthesis involves a three-component reaction between 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles. This reaction can yield either the desired 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides) (bis-adducts) depending on the nature of the reactants [].
  • Relevance: Although structurally different due to the presence of the benzothiazine ring and various substituents, these compounds are synthesized through a multicomponent reaction that highlights the synthetic versatility of heterocyclic systems. While not directly related in structure, their synthesis provides insights into the broader field of heterocyclic chemistry, which encompasses compounds like 2-amino-6-methylquinazolin-4(3H)-one [].

2-Amino-6-methyl-4-(2-thienyl) pyridin-2(1H)-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of novel thieno[3,2-c][1,7]naphthyridine derivatives. It reacts with aromatic aldehydes in phosphoric acid to form the tricyclic system through a Pictet-Spengler type cyclization [].
  • Relevance: While not a quinazolinone, this compound's reaction pathway underscores the broader concept of utilizing heterocyclic synthons for constructing diverse structures. The Pictet-Spengler reaction, although applied to a different scaffold here, highlights a common strategy in medicinal chemistry for generating libraries of compounds, which could also be relevant to modifications of 2-amino-6-methylquinazolin-4(3H)-one [].

18. 2-amino-6-(N-methylanilino)-5-nitropyrimidin-4(3H)-one* Compound Description: This pyrimidinone derivative exhibits a distinct molecular and supramolecular structure, forming ribbons of fused hydrogen-bonded rings in the solid state [].* Relevance: This compound highlights the structural and electronic similarities between pyrimidinones and 2-amino-6-methylquinazolin-4(3H)-one. The presence of the nitro group and the N-methylanilino substituent introduces opportunities for comparing electronic effects and intermolecular interactions with the target quinazolinone derivative. This comparison can aid in understanding the influence of specific substituents on molecular properties and packing arrangements [].

19. Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate* Compound Description: This compound is a key starting material used in the synthesis of various 2-substituted quinazolin-4(3H)-one derivatives, including thiadiazoles, triazoles, and thiosemicarbazides [].* Relevance: While not directly analogous in structure to 2-amino-6-methylquinazolin-4(3H)-one, this thioacetate derivative exemplifies the synthetic utility of quinazolinone-based scaffolds for preparing diverse heterocyclic compounds. The reactions explored with this compound highlight the potential for modifying the 2-position of the quinazolinone ring, providing insights for potential synthetic strategies applicable to 2-amino-6-methylquinazolin-4(3H)-one [].

6-acetyl-2-amino-7,8-dihydro-9H-pyrimido-[4,5-b][1,4]diazepin-4(3H)-one

  • Compound Description: This compound is a naturally occurring dihydrohomopterin derivative found in insects [].
  • Relevance: While structurally distinct from 2-amino-6-methylquinazolin-4(3H)-one due to the presence of the diazepine ring, it highlights the occurrence of related heterocyclic systems in biological contexts. This connection underscores the broader relevance of exploring and understanding the properties of quinazolinone-like scaffolds in medicinal chemistry [].

5-amino-6-methyl-3-phenyl-4 (3H)-pyrimidinone (I)

  • Compound Description: This compound serves as a precursor for the synthesis of 5-acyl and 5-alkylamino-3-phenyl-6-methyl-4(3H)-pyrimidinones. It exhibits analgesic and anti-inflammatory activities [].
  • Relevance: This compound represents a simplified pyrimidinone core similar to 2-amino-6-methylquinazolin-4(3H)-one. The studies on its N-acylation and N-alkylation reactions, along with its pharmacological activities, provide a reference point for understanding the potential of similar modifications on the quinazolinone scaffold [].

1‐methyl‐7‐(trifluoromethyl)‐1H‐pyrido[2,3‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxide

  • Compound Description: This compound is a trifluoromethyl-substituted pyridothiazine derivative synthesized through a multistep process [].
  • Relevance: Although not directly analogous in structure to 2-amino-6-methylquinazolin-4(3H)-one, the synthetic route to this compound emphasizes the use of halogenated building blocks and ring-forming reactions relevant to heterocyclic chemistry. The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to modulate physicochemical properties, highlighting a potential area of exploration for modifying 2-amino-6-methylquinazolin-4(3H)-one [].

23. 3-amino-6-methyl-4-(2-thienyl)pyridin-2(1H)-one * Compound Description: This compound is a synthetic intermediate used in the synthesis of thieno[3,2-c][1,7]naphthyridine derivatives. Its reactivity highlights the susceptibility of heterocyclic systems to electrophilic attack, leading to the formation of fused ring systems [].* Relevance: Although structurally different from 2-amino-6-methylquinazolin-4(3H)-one due to the presence of the thiophene and pyridine rings, this compound demonstrates the synthetic utility of heterocyclic building blocks. Its reaction pathway underscores the potential for constructing complex structures from simpler precursors, offering insights that could be relevant to the synthesis of 2-amino-6-methylquinazolin-4(3H)-one derivatives [].

24. 2-{N-[(2-amino-4,6-dichloropyrimidin-5-yl)methyl]-N-phenethylamino}acetonitrile* Compound Description: This compound is a key intermediate in the synthesis of a model pyrimido[4,5-e][1,4]diazepine derivative intended as a potential folate anti-tumor agent [].* Relevance: While structurally different from 2-amino-6-methylquinazolin-4(3H)-one due to the presence of the diazepine ring and various substituents, this compound exemplifies the exploration of pyrimidine-based scaffolds for developing anticancer agents. Its use in the synthesis of a potential folate anti-tumor agent highlights the broader relevance of pyrimidine-containing heterocycles, like quinazolinones, in medicinal chemistry [].

3-(5-amino-6(2, 3-dichlorophenyl)-1, 2, 4-triazin-3-yl)-2-aryl quinazoline-4(3H)-one

  • Compound Description: This set of compounds includes a series of newly synthesized 3-(5-amino-6(2, 3-dichlorophenyl)-1, 2, 4-triazin-3-yl)-2-arylquinazoline-4(3H)-ones. These compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria [].
  • Relevance: This group of compounds represents a series of 2-amino-6-methylquinazolin-4(3H)-one analogues with significant structural modifications. The presence of the triazine ring and the aryl substituent at the 3-position distinguishes these compounds. Their synthesis and evaluation for antibacterial activity provide insights into the impact of incorporating complex heterocyclic moieties on the biological properties of quinazolinone derivatives [].

6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one

  • Compound Description: This compound, synthesized from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, demonstrated analgesic activity in an acetic acid-induced pain model [].
  • Relevance: This compound is a derivative of 2-amino-6-methylquinazolin-4(3H)-one, modified at the 6-position with a bromine atom and at the 2-position with an o-aminophenyl group. Its analgesic activity highlights the potential of 2-amino-6-methylquinazolin-4(3H)-one derivatives for pain management [].

3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones

  • Compound Description: These compounds were used as starting materials for regioselective lithiation reactions at the 2-methyl group, enabling the synthesis of various 2-substituted derivatives [].
  • Relevance: These compounds are direct derivatives of 2-amino-6-methylquinazolin-4(3H)-one, modified at the 3-amino group with pivaloyl or acetyl groups. The lithiation reactions demonstrate the potential for functionalizing the 2-methyl group, offering synthetic strategies that could be applied to 2-amino-6-methylquinazolin-4(3H)-one itself [].

28. 2-amino-6-hydroxymethyl-4-(3H)pyrido[3,2-d]pyrimidinone* Compound Description: This compound is a pyridopyrimidinone derivative synthesized and evaluated for its potential inhibitory activity against 7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase and 7,8-dihydropteroate synthetase from E. Coli [].* Relevance: Though structurally distinct due to the presence of the pyridine ring and the hydroxymethyl group, this compound shares the pyrimidinone core with 2-amino-6-methylquinazolin-4(3H)-one. This structural similarity makes it relevant for comparing the effects of different heterocyclic rings and substituents on biological activities, contributing to a broader understanding of structure-activity relationships in this class of compounds [].

2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114)

  • Compound Description: IC87114 is a potent and selective PI3Kδ inhibitor that exhibits atropisomerism, leading to separable conformers with distinct axial chirality [].
  • Relevance: This compound is a derivative of 2-amino-6-methylquinazolin-4(3H)-one, featuring a complex substituent at the 2-position that incorporates a purine ring. The study of its atropisomerism highlights the importance of conformational considerations in drug design, even for seemingly simple scaffolds like quinazolinones. Understanding the relationship between axial chirality and PI3Kδ inhibitory activity in IC87114 can provide valuable insights for designing future generations of quinazolinone-based inhibitors [].

N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (8-deazafolic acid)

  • Compound Description: 8-deazafolic acid is a potent inhibitor of folate-dependent bacteria and has demonstrated activity against lymphoid leukemia L1210 in mice [].
  • Relevance: Although structurally distinct from 2-amino-6-methylquinazolin-4(3H)-one due to the presence of the pyridopyrimidine ring system and the glutamic acid moiety, 8-deazafolic acid showcases the potential of pyrimidine-based scaffolds in developing antitumor and antibacterial agents. Its mechanism of action, involving the inhibition of folate metabolism, highlights the importance of targeting specific metabolic pathways in drug discovery, which could be relevant to exploring potential applications of 2-amino-6-methylquinazolin-4(3H)-one derivatives [].

3-{4-[2-Amino-4-(Substitutedphenyl)-2H-[1, 3] Oxazin/Thiazin-6-Yl} -2-Phenyl-3H-Quinazolin-4-One Derivatives

  • Compound Description: This series of novel compounds was designed as potential anticonvulsant agents. Their structures feature either an oxazine or a thiazine ring linked to the quinazolinone core through a methylene bridge, with various substituents on the phenyl ring [].
  • Relevance: These compounds are structurally related to 2-amino-6-methylquinazolin-4(3H)-one, sharing the core quinazolinone scaffold but with significant modifications. The introduction of the oxazine or thiazine ring and the phenyl substituent at the 3-position creates a distinct chemical space. The evaluation of their anticonvulsant activity and neurotoxicity provides valuable information for understanding the structure-activity relationships within this class of compounds and for guiding the development of new anticonvulsant agents based on the quinazolinone framework [].

Properties

CAS Number

50440-82-9

Product Name

2-amino-6-methylquinazolin-4(3H)-one

IUPAC Name

2-amino-6-methyl-3H-quinazolin-4-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

DJYDUJAKTAWKTN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.